
(R)-1-(2-Chloropyridin-4-YL)-2,2,2-trifluoroethan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-1-(2-Chloropyridin-4-YL)-2,2,2-trifluoroethan-1-amine is a chiral amine compound that features a pyridine ring substituted with a chlorine atom at the 2-position and a trifluoromethyl group at the 1-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(2-Chloropyridin-4-YL)-2,2,2-trifluoroethan-1-amine typically involves the following steps:
Starting Material: The synthesis begins with 2-chloropyridine, which is commercially available.
Chiral Amine Formation: The chiral amine can be introduced using chiral amine synthesis techniques, such as asymmetric hydrogenation or chiral auxiliary-based methods.
Industrial Production Methods
Industrial production of ®-1-(2-Chloropyridin-4-YL)-2,2,2-trifluoroethan-1-amine may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalytic processes and continuous flow chemistry are often employed to enhance efficiency and yield.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the chlorine-substituted pyridine ring, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: H2O2, KMnO4, and other oxidizing agents under acidic or basic conditions.
Reduction: LiAlH4, NaBH4, and catalytic hydrogenation.
Substitution: Amines, thiols, and other nucleophiles in the presence of a base or catalyst.
Major Products
Oxidation: Formation of corresponding N-oxides or other oxidized derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
Catalysis: The compound can be used as a ligand in asymmetric catalysis, aiding in the synthesis of chiral molecules.
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Biology
Enzyme Inhibition: Potential use as an enzyme inhibitor in biochemical studies.
Protein Labeling: Utilized in the labeling of proteins for structural and functional analysis.
Medicine
Drug Development: Investigated for its potential as a pharmacophore in the development of new therapeutic agents.
Diagnostic Agents: Used in the synthesis of diagnostic agents for imaging and detection.
Industry
Material Science: Employed in the development of advanced materials with specific properties.
Agriculture: Potential use in the synthesis of agrochemicals for pest control.
Wirkmechanismus
The mechanism of action of ®-1-(2-Chloropyridin-4-YL)-2,2,2-trifluoroethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The chlorine-substituted pyridine ring can form hydrogen bonds and other interactions with target proteins, modulating their activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (2-Chloropyridin-4-yl)methanamine hydrochloride
- Bis(2-chloropyridin-4-yl)amine
- tert-Butanesulfinamide
Uniqueness
®-1-(2-Chloropyridin-4-YL)-2,2,2-trifluoroethan-1-amine is unique due to its combination of a chiral center, a trifluoromethyl group, and a chlorine-substituted pyridine ring. This combination imparts distinct chemical and biological properties, making it valuable for specific applications in medicinal chemistry and organic synthesis.
Eigenschaften
Molekularformel |
C7H6ClF3N2 |
|---|---|
Molekulargewicht |
210.58 g/mol |
IUPAC-Name |
(1R)-1-(2-chloropyridin-4-yl)-2,2,2-trifluoroethanamine |
InChI |
InChI=1S/C7H6ClF3N2/c8-5-3-4(1-2-13-5)6(12)7(9,10)11/h1-3,6H,12H2/t6-/m1/s1 |
InChI-Schlüssel |
UKFBIPTYPLUXAK-ZCFIWIBFSA-N |
Isomerische SMILES |
C1=CN=C(C=C1[C@H](C(F)(F)F)N)Cl |
Kanonische SMILES |
C1=CN=C(C=C1C(C(F)(F)F)N)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Benzyl 9-ethyl 7-benzyl-2,7-diazaspiro[4.4]nonane-2,9-dicarboxylate](/img/structure/B13045308.png)
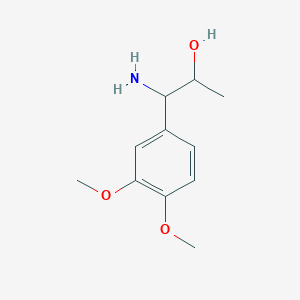
![(3R)-7-Bromo-6-fluoro-2,3-dihydrobenzo[B]furan-3-ylamine](/img/structure/B13045328.png)
![4-Methyloctahydro-2H-pyrido[4,3-B][1,4]oxazine hcl](/img/structure/B13045329.png)
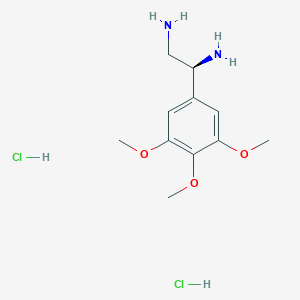
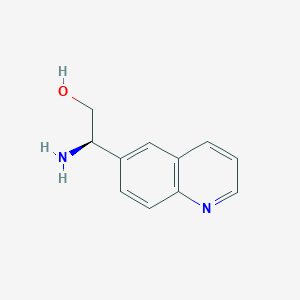
![N'-[(3-chlorobenzyl)oxy]-N-thieno[2,3-d]pyrimidin-4-yliminoformamide](/img/structure/B13045339.png)
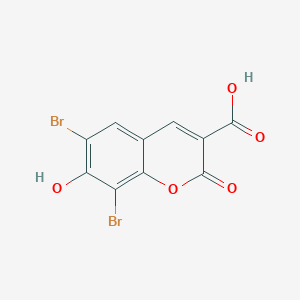
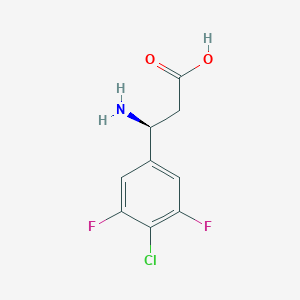
![1-(5-(Trifluoromethyl)pyridin-2-YL)-3-azabicyclo[3.1.0]hexane hcl](/img/structure/B13045351.png)
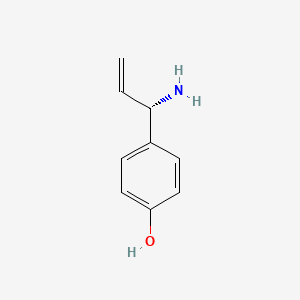
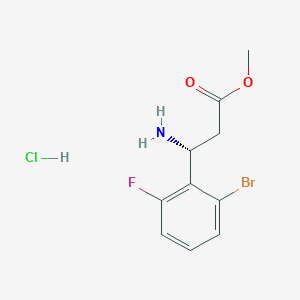
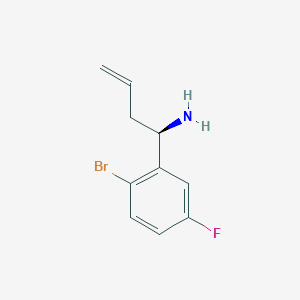
![5,6,7,8-Tetrahydropyrrolo[3,2-C]azepin-4(1H)-one hcl](/img/structure/B13045370.png)
